

potential off-target effects of SKF-86002

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Compound of Interest

Compound Name: SKF-86002

Cat. No.: B1681801

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Technical Support Center: SKF-86002

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **SKF-86002**. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **SKF-86002**?

SKF-86002 is primarily known as a potent, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1 and TNF- α in human monocytes stimulated with lipopolysaccharide (LPS), with an IC50 value of approximately 1 μ M.[3][4]

Q2: What are the known off-target effects of **SKF-86002**?

Besides its activity on p38 MAPK, **SKF-86002** has been demonstrated to inhibit enzymes involved in the arachidonic acid metabolism pathway. Specifically, it inhibits both cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[3][4][5]

Q3: I am seeing effects on prostaglandin and leukotriene levels in my experiment. Could this be related to **SKF-86002**?

Yes, it is highly likely. **SKF-86002** inhibits the production of prostaglandins and leukotrienes through its off-target effects on COX and LOX enzymes.[5] If your experimental system

involves inflammatory responses, you may observe changes in the levels of these eicosanoids.

Q4: Are there any other potential off-target kinases for **SKF-86002**?

While primarily targeting p38 MAPK, **SKF-86002** has been observed to bind to the ATP-binding sites of other kinases, where it can become fluorescent. These kinases include Pim1, ASK1, HCK, and AMPK.[6] However, the inhibitory activity of **SKF-86002** against these kinases is not as well characterized as its effects on p38 MAPK, COX, and LOX.[6]

Troubleshooting Guide

Issue: Unexpected anti-inflammatory effects observed that are inconsistent with p38 MAPK inhibition alone.

- Possible Cause: Your observed effects may be due to the off-target inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) by **SKF-86002**, leading to a reduction in pro-inflammatory prostaglandins and leukotrienes.[5]
- Troubleshooting Steps:
 - Measure the levels of key prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4) in your experimental system with and without **SKF-86002** treatment.
 - Use more selective inhibitors for p38 MAPK, COX, and LOX as controls to dissect the contribution of each pathway to the observed phenotype.
 - Consult the quantitative data on **SKF-86002**'s inhibitory activity to determine if the concentrations used in your experiment are within the range for off-target effects.

Issue: Observing fluorescence in kinase assays involving **SKF-86002**.

- Possible Cause: **SKF-86002** exhibits fluorescence upon binding to the ATP-binding pocket of certain kinases.[6]
- Troubleshooting Steps:
 - Be aware of this property when designing fluorescence-based assays.

- Use appropriate controls, such as the kinase and **SKF-86002** alone, to measure and subtract any background fluorescence.
- Consider using alternative, non-fluorescence-based methods to measure kinase activity if this issue persists.

Quantitative Data Summary

Table 1: Inhibitory Activity of **SKF-86002** on Primary and Off-Target Enzymes

Target	Assay System	IC50 (μM)	Reference
p38 MAPK	LPS-stimulated human monocytes (IL-1 & TNF-α production)	1	[1][3][4]
p38 MAPK	(General)	0.5 - 1	[7][2]
Prostaglandin H2 (PGH2) Synthase (COX)	Enzyme activity	120	[7][5]
Prostanoid Production (COX)	Rat Basophilic Leukemia (RBL-1) cells	70	[7][5]
Prostanoid Production (COX)	Human monocytes	1	[5]
5-Lipoxygenase (5-LOX)	RBL-1 cell supernatant (diHETE & 5-HETE production)	10	[5]
Leukotriene B4 (LTB4) Production (5-LOX)	Human neutrophils	20	[5]
Leukotriene C4 (LTC4) Production (5-LOX)	Human monocytes	20	[5]
5-HETE Production (5-LOX)	RBL-1 cells	40	[5]

Experimental Protocols

Protocol 1: Assessing Off-Target Effects on Prostaglandin E2 (PGE2) Production

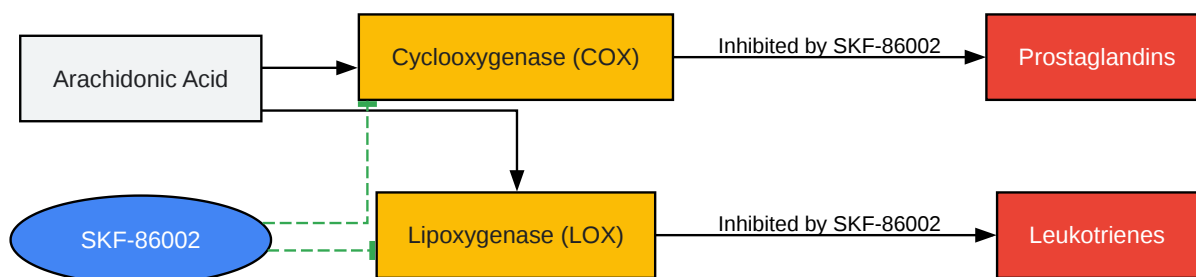
- Cell Culture: Culture human monocytes or a relevant cell line in appropriate media.
- Stimulation: Pre-treat cells with varying concentrations of **SKF-86002** (e.g., 0.1, 1, 10, 100 μM) for 1 hour.

- Induction: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
- Supernatant Collection: Collect the cell culture supernatant.
- PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
- Data Analysis: Plot the PGE2 concentration against the **SKF-86002** concentration to determine the IC50 value.

Protocol 2: Evaluating Off-Target Effects on Leukotriene B4 (LTB4) Production

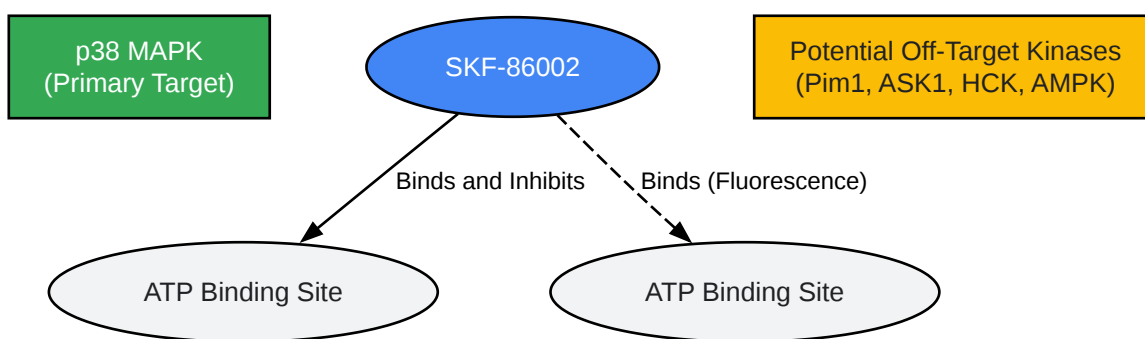
- Cell Isolation: Isolate human neutrophils from fresh blood using density gradient centrifugation.
- Pre-incubation: Pre-incubate the isolated neutrophils with different concentrations of **SKF-86002** (e.g., 1, 5, 10, 20, 50 µM) for 30 minutes.
- Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) to induce LTB4 production.
- Extraction: Stop the reaction and extract the leukotrienes from the cell suspension using an appropriate solvent (e.g., methanol).
- LTB4 Measurement: Analyze the LTB4 levels using reverse-phase high-performance liquid chromatography (RP-HPLC) or an LTB4-specific ELISA kit.
- Data Analysis: Calculate the percentage of inhibition at each **SKF-86002** concentration and determine the IC50 value.

Visualizations



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Caption: Off-target inhibition of the arachidonic acid pathway by **SKF-86002**.



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Caption: **SKF-86002** binding to primary and potential off-target kinases.

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